REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([O:13][CH3:14])=[N:10][S:11][N:12]=2)=[CH:4][CH:3]=1.[Cu](C#N)[C:16]#[N:17].CN(C)C=O.[C-]#N.[Na+]>O>[C:16]([C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([O:13][CH3:14])=[N:10][S:11][N:12]=2)=[CH:4][CH:3]=1)#[N:17] |f:3.4|
|
Name
|
Compound 30
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-(4-bromophenyl)-3-methoxy-1,2,5-thiadiazole
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C=1C(=NSN1)OC
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
[Cu](C#N)C#N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
66.5 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)C=1C(=NSN1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.58 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |